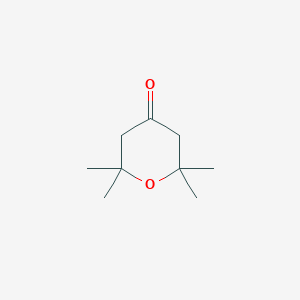

2,2,6,6-Tetramethyloxan-4-one

Description

Background and Significance in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of their rings, represent the largest and most varied family of organic compounds. msu.eduwikipedia.org The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into a carbocyclic ring imparts unique chemical and physical properties. openaccessjournals.com The pyran ring system, a six-membered heterocycle containing an oxygen atom, is a fundamental motif found in numerous natural products, including carbohydrates like glucose. uomustansiriyah.edu.iqvedantu.com

2,2,6,6-Tetramethyloxan-4-one, as a derivative of tetrahydropyran (B127337) (oxane), contributes to the rich chemistry of this class of compounds. vedantu.com Its synthesis and reactions are of interest to organic chemists for constructing more complex molecular architectures. chemicalbook.com The presence of the four methyl groups creates a sterically hindered environment, influencing its reactivity and making it a useful tool in specific synthetic transformations. chemicalbook.com

Structural Characteristics of the Tetrahydropyranone Core in this compound

The chemical properties and reactivity of this compound are intrinsically linked to its distinct structural features. These include the foundational oxane ring system, the influential methyl substituents, and the reactive carbonyl group.

The core of this compound is the oxane, or tetrahydropyran, ring. This six-membered saturated heterocycle typically adopts a chair conformation to minimize steric and torsional strain, similar to cyclohexane. acs.orgnih.gov However, the presence of the oxygen heteroatom introduces factors like the anomeric effect that can influence conformational preferences. acs.org Computational studies and NMR spectroscopy are powerful tools for investigating the conformational equilibrium of such rings, which often exist as a rapid equilibrium between two chair conformers. acs.orgnih.gov The study of these conformations is crucial as the three-dimensional structure dictates the molecule's reactivity. nih.gov

The four methyl groups at the C2 and C6 positions of the oxane ring in this compound introduce significant steric bulk. This steric hindrance plays a crucial role in directing the outcome of chemical reactions. For instance, the methyl groups can shield the carbonyl group from nucleophilic attack, influencing the stereoselectivity of reductions and other addition reactions. Furthermore, the presence of these substituents can impact the conformational equilibrium of the oxane ring, potentially favoring a specific chair conformation to alleviate steric interactions. nih.govnih.gov The introduction of methyl groups can also increase the lipophilicity of the molecule. nih.gov

The ketone functional group at the C4 position is a key site of reactivity in this compound. The carbonyl group is electrophilic and susceptible to nucleophilic attack, making it a versatile handle for a variety of chemical transformations. cymitquimica.comchim.it Reactions involving the carbonyl group can lead to the formation of new carbon-carbon bonds and the introduction of different functional groups. However, the reactivity of the carbonyl group is modulated by the surrounding steric environment created by the tetramethyl substitution. The presence of the oxygen atom in the ring can also influence the reactivity of the carbonyl group through inductive effects. clockss.orgresearchgate.net

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its utility as a synthetic intermediate. It is a known chemical reagent used in the synthesis of more complex molecules, such as Nodulisporic Acid, a potent insecticide. lookchem.com Its derivatives have also been explored for their potential biological activities. The compound's unique structure makes it a valuable starting material for creating sterically hindered molecules and for studying the effects of steric bulk on chemical reactivity and reaction mechanisms. chemicalbook.com

Detailed Research Findings

The following table summarizes key research findings related to the properties and applications of this compound and related structures.

| Research Area | Key Findings | References |

| Conformational Analysis | Tetrahydropyranone rings are flexible systems, and the ground state conformation may not be a simple chair form due to effects like the anomeric effect. acs.org The oxane ring can exist in a rapid equilibrium between accessible chair conformers. nih.gov | acs.orgnih.gov |

| Synthetic Applications | Used as a chemical reagent in the synthesis of Nodulisporic Acid. lookchem.com Serves as a precursor for creating other functionalized tetrahydropyran derivatives. google.com.na | lookchem.comgoogle.com.na |

| Influence of Methyl Groups | The four methyl groups create significant steric hindrance, which can influence the molecule's reactivity and protect the ring from certain reactions. chemicalbook.com Methyl groups can also affect the conformational preferences of the heterocyclic ring. nih.gov | chemicalbook.comnih.gov |

| Reactivity of Carbonyl Group | The carbonyl group is a primary site for nucleophilic addition reactions, although its reactivity is tempered by the steric bulk of the adjacent methyl groups. cymitquimica.comchim.it | cymitquimica.comchim.it |

Structure

3D Structure

Properties

IUPAC Name |

2,2,6,6-tetramethyloxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-8(2)5-7(10)6-9(3,4)11-8/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOGFHTGYPKWWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(O1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20473994 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1197-66-6 | |

| Record name | 2,2,6,6-Tetramethyloxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20473994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyloxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,2,6,6 Tetramethyloxan 4 One and Its Derivatives

Direct Synthesis Strategies for 2,2,6,6-Tetramethyloxan-4-one

The direct synthesis of the 2,2,6,6-tetramethyl-substituted heterocyclic ketone scaffold is most prominently documented through the synthesis of its nitrogen-containing analog, 2,2,6,6-tetramethylpiperidin-4-one, also known as triacetonamine (TAA). nih.gov These methods, centered on the condensation of acetone (B3395972) and ammonia, provide a foundational understanding for constructing the core structure.

The classical synthesis of the related 2,2,6,6-tetramethylpiperidin-4-one involves the condensation of acetone with an ammonia source. sciencemadness.orggoogle.com This reaction is a well-established method for creating the piperidone ring structure. Typically, the reaction is carried out by mixing acetone with aqueous ammonia, often in the presence of a catalyst like ammonium chloride. sciencemadness.org The process can be left to proceed at room temperature for an extended period. sciencemadness.org An alternative approach involves reacting acetone and ammonia in a single stage under controlled temperature and pressure. google.com This method highlights the direct formation of the heterocyclic ring from simple, readily available precursors. google.com

A one-pot cascade reaction has also been developed where acetone and ammonia first react to form 2,2,6,6-tetramethyl-4-piperidone, which is then hydrogenated in the same vessel to produce 2,2,6,6-tetramethyl-4-piperidinol without intermediate separation. google.com

Catalysis is crucial for guiding the condensation reaction towards the desired product and improving efficiency. Acid catalysts are frequently employed in the synthesis of the analogous triacetonamine. google.com The reaction between acetone and ammonia can be carried out in the presence of 0.001-0.1 moles of an acid catalyst per mole of acetone. google.com

For industrial-scale production, continuous synthesis methods have been developed using solid acid catalysts. One such method involves passing acetone and ammonia gas through a fixed-bed reactor filled with an acidic resin, such as sulfonic acid resin NKC-9 or D072. patsnap.com This continuous process operates at mild temperatures (40 to 70 °C) and avoids the use of organic solvents, presenting a more environmentally friendly and cost-effective approach. patsnap.com In related syntheses, such as the formation of 2,2,6,6-tetramethyloxane, H-β zeolite has been used as an effective catalyst. whiterose.ac.uk

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product. Key variables include the molar ratio of reactants, temperature, pressure, and reaction time. For the single-stage synthesis of the piperidone analog, an acetone-to-ammonia molar ratio of between 4:1 and 20:1 is effective. google.com The reaction is typically conducted at temperatures ranging from 50°C to 120°C and pressures from 1 to 50 atmospheres for 2 to 8 hours. google.com In continuous flow systems using acidic resins, parameters such as the hourly space velocity of the reactants are critical for process efficiency. patsnap.com

In the synthesis of the related 2,2,6,6-tetramethyloxane, the addition of water was found to significantly decrease byproducts and improve yield. whiterose.ac.uk The optimization of temperature is also critical; yields increased with temperature up to a certain point (100-110 °C) but decreased at higher temperatures (150 °C). whiterose.ac.uk

| Parameter | Condition Range | Catalyst/System | Notes | Reference |

|---|---|---|---|---|

| Acetone:Ammonia Molar Ratio | 4:1 to 20:1 | Acid Catalyst | Higher acetone ratio is favored in the single-stage process for the piperidone analog. | google.com |

| Temperature | 50 - 120 °C | Acid Catalyst | Optimal temperature balances reaction rate and byproduct formation. | google.com |

| Pressure | 1 - 50 atm | Acid Catalyst | Used to maintain reactants in the liquid phase and control ammonia concentration. | google.com |

| Temperature (Continuous Flow) | 40 - 70 °C | Acidic Resin | Milder conditions reduce energy consumption and impurity formation. | patsnap.com |

| Additive (for Oxane) | 2 mol equiv. Water | H-β Zeolite | Significantly decreases byproducts and increases yield in the synthesis of 2,2,6,6-tetramethyloxane. | whiterose.ac.uk |

Synthesis of Functionalized Tetrahydropyranone Scaffolds from this compound Precursors

Functionalized tetrahydropyranone scaffolds are valuable in organic synthesis. Advanced strategies like Prins cyclization and annulation reactions allow for the construction of complex molecular architectures from precursors related to the this compound structure.

The Prins cyclization is a powerful acid-catalyzed reaction for forming tetrahydropyran (B127337) rings by condensing a homoallylic alcohol with a carbonyl compound. researchgate.net A highly effective modern variant is the silyl enol ether Prins cyclization, which has been developed for the diastereoselective synthesis of cis-2,6-disubstituted tetrahydropyran-4-ones. nih.gov

In this methodology, a hydroxy silyl enol ether condenses with an aldehyde to generate an oxocarbenium ion. nih.govbeilstein-journals.org This intermediate is then trapped intramolecularly by the silyl enol ether to form the tetrahydropyranone ring, creating new carbon-carbon and carbon-oxygen bonds. nih.gov This method is notable for its ability to tolerate a wide range of functional groups and produce the desired products with high diastereoselectivity (>95:5 dr) and yields of up to 97%. nih.gov The reaction allows for the formation of a quaternary center with good stereocontrol. nih.gov

Spirooxindole tetrahydropyranones represent a complex and medicinally relevant class of molecules. An efficient synthesis of these scaffolds can be achieved through annulation reactions of isatins with enones like 4-methylpent-3-en-2-one. researchgate.net This molecular hybridization strategy proceeds via a one-pot, two-step reaction that avoids the need to isolate and purify intermediates. researchgate.net The process yields the spirooxindole tetrahydropyranone scaffold in moderate yields (up to 56%). researchgate.net This approach demonstrates a practical protocol for building molecular complexity and discovering potential lead compounds. researchgate.net

Asymmetric Synthesis Approaches to Chiral Tetrahydropyranones

The asymmetric synthesis of chiral tetrahydropyranones is a field of significant interest, with several methodologies developed for related structures. However, the direct asymmetric synthesis of this compound is not well-documented in the literature, primarily due to the substantial steric hindrance imposed by the four methyl groups. Nevertheless, existing asymmetric strategies for less substituted tetrahydropyranones can be considered as potential, albeit challenging, avenues for adaptation.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds. nih.gov One potential approach could be an organocatalytic Michael/Henry/ketalization cascade reaction. nih.gov This method has been successfully employed to create highly functionalized tetrahydropyrans with excellent enantioselectivity. In a hypothetical adaptation for this compound, a bifunctional organocatalyst, such as a quinine-derived squaramide, could be used to promote the conjugate addition of a suitable pronucleophile to an α,β-unsaturated precursor, followed by an intramolecular cyclization. The steric bulk of the gem-dimethyl groups would likely necessitate careful optimization of the catalyst and reaction conditions to achieve significant enantiomeric excess.

Another plausible, yet unverified, strategy involves the use of chiral phosphoric acids as catalysts in an intramolecular oxa-Michael reaction. This approach has shown success in the enantioselective synthesis of other substituted tetrahydropyranones. The synthesis would require a precursor molecule with a tethered alcohol and an α,β-unsaturated system, designed to cyclize into the desired tetrahydropyranone ring. The chiral phosphoric acid would act as a chiral Brønsted acid, activating the electrophile and controlling the stereochemical outcome of the cyclization.

The development of biocatalytic methods, particularly using imine reductases (IREDs) or other engineered enzymes, could offer a highly selective route to chiral derivatives of this compound. researchgate.net While not directly applied to this specific ketone, the successful asymmetric synthesis of sterically hindered amines using IREDs suggests the potential for enzymatic reduction of a corresponding imine or reductive amination of the ketone to introduce a chiral amine functionality.

| Asymmetric Strategy | Catalyst Type | Key Transformation | Potential Challenges for this compound |

| Organocatalytic Cascade | Chiral Squaramide | Michael/Henry/Ketalization | Severe steric hindrance from gem-dimethyl groups may inhibit catalyst-substrate interaction and reduce enantioselectivity. |

| Chiral Brønsted Acid Catalysis | Chiral Phosphoric Acid | Intramolecular oxa-Michael Addition | Synthesis of a suitable acyclic precursor may be challenging. Steric hindrance could disfavor the cyclization step. |

| Biocatalysis | Engineered Enzymes (e.g., IREDs) | Asymmetric Reductive Amination | Identification or engineering of an enzyme with a suitable active site to accommodate the bulky substrate would be necessary. |

Derivatization Strategies for this compound

The derivatization of this compound is crucial for exploring its potential applications. The reactivity of this ketone is largely dictated by the sterically hindered carbonyl group.

Nucleophilic Addition Reactions to the Carbonyl Group

Nucleophilic addition to the sterically encumbered carbonyl group of this compound is challenging but feasible with highly reactive nucleophiles.

Grignard Reactions: The addition of Grignard reagents (RMgX) to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction. organic-chemistry.orgmasterorganicchemistry.comleah4sci.comlibretexts.org With sterically hindered ketones like this compound, the reaction may be sluggish and can be accompanied by side reactions such as enolization and reduction. organic-chemistry.org However, with reactive Grignard reagents and carefully controlled conditions, the corresponding tertiary alcohols can be formed.

Wittig Reaction: The Wittig reaction provides a method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnrochemistry.commnstate.edu The use of a phosphonium ylide can convert the carbonyl group of this compound into an exocyclic double bond. Even sterically hindered ketones can undergo this transformation, although forcing conditions may be required. wikipedia.org

| Reaction | Reagent | Product Type | Key Considerations |

| Grignard Addition | RMgX | Tertiary Alcohol | Steric hindrance can lead to low yields and side reactions (enolization, reduction). |

| Wittig Olefination | Ph₃P=CHR | Alkene | Non-stabilized ylides are generally more reactive and may be necessary for this hindered ketone. |

Formation of Enol Ethers and Esters from the Carbonyl Moiety

The formation of enol derivatives provides a route to further functionalization at the α-carbon.

Enol Ethers: Silyl enol ethers are versatile intermediates in organic synthesis. wikipedia.org Their formation from sterically hindered ketones like this compound can be achieved under thermodynamic or kinetic control. wikipedia.org The use of a strong, hindered base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic silyl enol ether, while a weaker base like triethylamine would lead to the more stable thermodynamic product. wikipedia.org Recent advances in nickel-catalyzed remote functionalization of ketones also offer a regioselective and stereoselective synthesis of Z-silyl enol ethers. nih.govrwth-aachen.de

Enol Esters: Enol esters can be prepared by reacting the ketone with an acid anhydride or acid chloride in the presence of a strong acid catalyst or by trapping the enolate with an acylating agent. The steric hindrance around the carbonyl group would likely necessitate the use of highly reactive acylating agents and forcing conditions.

Reduction Reactions to Hydroxy-Tetrahydropyranones

The reduction of the carbonyl group in this compound yields the corresponding 4-hydroxy-2,2,6,6-tetramethyloxane. The stereochemical outcome of this reduction is of significant interest.

The reduction of cyclic ketones can be influenced by steric and electronic factors. acs.orgcdnsciencepub.com For sterically hindered ketones, the approach of the reducing agent is a key determinant of the product stereochemistry. The use of bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), would be expected to favor attack from the less hindered equatorial face, leading to the axial alcohol as the major product. Conversely, smaller reducing agents, like lithium aluminum hydride (LiAlH₄), may show less selectivity or favor the formation of the more thermodynamically stable equatorial alcohol. acs.org Recent methods using lithium and hydrated salts of common transition metals have been shown to be effective for the stereoselective reduction of cyclic ketones to the more stable alcohol. organic-chemistry.org

| Reducing Agent | Expected Major Product | Controlling Factor |

| Lithium tri-sec-butylborohydride (L-Selectride®) | Axial Alcohol | Steric Approach Control |

| Lithium Aluminum Hydride (LiAlH₄) | Equatorial Alcohol (thermodynamic product) | Product Development Control |

| Lithium with FeCl₂·4H₂O or CuCl₂·2H₂O | Equatorial Alcohol | Thermodynamic Control |

Introduction of Amine Functionalities to the Oxane Ring System

The introduction of amine functionalities can be achieved through reductive amination. princeton.edusynplechem.comliv.ac.ukd-nb.infosci-hub.se This reaction involves the condensation of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ. For a sterically hindered ketone like this compound, the formation of the imine can be the rate-limiting step. The use of a Lewis acid catalyst, such as Ti(Oi-Pr)₄, can promote the condensation step. sci-hub.se Subsequent reduction with a suitable hydride source, such as sodium borohydride or sodium cyanoborohydride, would yield the corresponding amine.

An enantioselective version of this transformation could potentially be achieved using a chiral catalyst, such as a chiral phosphoric acid, in combination with a Hantzsch ester as the reducing agent, as has been demonstrated for other ketones. princeton.edu

Strategies for Modifying the Methyl Groups and Ring System

Modification of the highly stable methyl groups and the tetrahydropyran ring itself presents a significant synthetic challenge.

Methyl Group Functionalization: The functionalization of the unactivated C-H bonds of the methyl groups would likely require radical-based or transition-metal-catalyzed C-H activation strategies. While not specifically reported for this compound, methods developed for the functionalization of the analogous 2,2,6,6-tetramethylpiperidine derivatives could be adapted. nih.govchemicalbook.comchemicalbook.com These might include halogenation under radical conditions followed by nucleophilic substitution.

Ring Expansion and Contraction: Ring expansion or contraction of the tetrahydropyranone ring are plausible but would require specific functionalities to be present on the ring. nih.govwikipedia.orgetsu.educhemistrysteps.comuchicago.eduyoutube.com For instance, a Favorskii-type rearrangement of an α-halo-2,2,6,6-tetramethyloxan-4-one could potentially lead to a ring-contracted cyclopentanecarboxylic acid derivative. Ring expansion could be envisioned through reactions such as the Tiffeneau-Demjanov rearrangement if an appropriate aminomethyl substituent were installed adjacent to the carbonyl group.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. While specific green synthesis routes for this compound are not extensively documented, several methodologies applied to the synthesis of the broader class of tetrahydropyran-4-ones offer a framework for developing more sustainable processes. These approaches focus on maximizing atom economy, utilizing catalytic reactions, employing safer solvents, and combining multiple reaction steps into one-pot procedures.

Key strategies that align with green chemistry principles for the synthesis of tetrahydropyran-4-one scaffolds include Prins cyclization, multi-component one-pot reactions, and intramolecular Michael additions. These methods offer significant advantages over traditional synthetic routes by minimizing waste, reducing energy consumption, and often leading to higher yields and selectivity.

Catalytic Prins Cyclization

The Prins cyclization, a reaction between an aldehyde and a homoallylic alcohol, is a powerful tool for constructing the tetrahydropyran ring. Green variations of this reaction focus on the use of efficient and recyclable catalysts, as well as environmentally benign solvents like water. For instance, phosphomolybdic acid has been shown to effectively catalyze the Prins cyclization in water at room temperature, offering a simple, cost-effective, and eco-friendly procedure for producing tetrahydropyran-4-ol derivatives, which can be subsequently oxidized to the corresponding ketone. organic-chemistry.org

A direct approach to tetrahydropyran-4-ones involves a variation of the Prins cyclization using silyl enol ethers. This method allows for the direct formation of the ketone functionality within the tetrahydropyran ring. acs.orgnih.gov The use of catalytic amounts of a Lewis or Brønsted acid minimizes waste compared to stoichiometric reagents.

| Catalyst | Solvent | Key Green Advantage | Reference |

|---|---|---|---|

| Perrhenic acid (O3ReOH) | Not specified | High efficiency catalytic process for direct synthesis of tetrahydropyran-4-ones. | |

| Phosphomolybdic acid | Water | Use of water as a green solvent, room temperature conditions. | organic-chemistry.org |

| Niobium(V) chloride | Not specified | High yields under very mild conditions. | organic-chemistry.org |

| Iron catalysts | Not specified | Use of an inexpensive and environmentally benign metal catalyst. | organic-chemistry.org |

One-Pot Multi-component Reactions

One-pot syntheses that combine multiple reaction steps without isolating intermediates are a cornerstone of green chemistry, as they significantly reduce solvent usage, energy for purification, and waste generation. A "Pot, Atom, and Step Economy" (PASE) approach has been developed for the synthesis of tetrahydropyran-4-ones. whiterose.ac.uk This strategy involves a sequence of a Lewis acid-promoted addition of diketene to an aldehyde, followed by a Knoevenagel condensation with a second aldehyde, and finally an intramolecular Michael reaction to form the tetrahydropyran-4-one ring system. whiterose.ac.uk This one-pot method demonstrates high atom economy, as most atoms from the reactants are incorporated into the final product. whiterose.ac.uk

The use of reusable heterogeneous catalysts in multi-component reactions further enhances the green credentials of these synthetic routes. semanticscholar.org For the synthesis of pyran derivatives, various nanocatalysts have been shown to be effective and can be recovered and reused for several cycles without significant loss of activity. semanticscholar.org

| Aldehyde 1 (R1) | Aldehyde 2 (R2) | Yield (%) | Reference |

|---|---|---|---|

| PhCHO | PhCHO | 85 | whiterose.ac.uk |

| PhCHO | 4-NO2C6H4CHO | 75 | whiterose.ac.uk |

| 4-ClC6H4CHO | 4-ClC6H4CHO | 80 | whiterose.ac.uk |

| (CH3)2CHCHO | (CH3)2CHCHO | 65 | whiterose.ac.uk |

Intramolecular Oxa-Michael Addition

The intramolecular oxa-Michael addition is another efficient method for the cyclization step in the formation of tetrahydropyran-4-ones. This reaction involves the addition of a hydroxyl group to an α,β-unsaturated ketone or ester. Green approaches to this reaction focus on the use of mild reaction conditions and catalysts that can be easily recovered and reused. For instance, DABCO-based ionic liquids have been developed as recyclable catalysts for Michael additions, often proceeding at room temperature without the need for organic solvents. researchgate.net While specifically documented for aza-Michael additions, similar principles can be applied to oxa-Michael reactions. The synthesis of a tetrahydropyran intermediate for clavosolide A was achieved using an intramolecular oxa-Michael addition, where the corresponding ketone cyclized under very mild conditions to give the desired 2,6-cis-isomer. researchgate.net

These advanced synthetic methodologies, while not all being explicitly applied to this compound yet, provide a clear roadmap toward the development of sustainable and environmentally friendly production processes for this and related compounds. The focus on catalysis, one-pot reactions, and the use of safer chemicals are central to aligning the synthesis of these important chemical building blocks with the principles of green chemistry.

Spectroscopic and Computational Analysis of 2,2,6,6 Tetramethyloxan 4 One

Advanced Spectroscopic Characterization Techniques

The analysis of 2,2,6,6-Tetramethyloxan-4-one is accomplished through several key spectroscopic methods. These techniques probe the molecule's interaction with electromagnetic radiation and magnetic fields, yielding a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, NMR provides definitive evidence of its highly symmetrical structure.

¹H NMR: The proton NMR spectrum is predicted to be remarkably simple due to the molecule's symmetry. A plane of symmetry passes through the oxygen atom and the carbonyl group, rendering the two axial methyl groups chemically equivalent to the two equatorial methyl groups at the C2 and C6 positions. Likewise, the two methylene (B1212753) groups (at C3 and C5) are equivalent.

A single sharp singlet is expected for the twelve protons of the four methyl groups (C(CH₃)₂).

A single singlet is anticipated for the four protons of the two methylene groups (-CH₂-) adjacent to the carbonyl group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum further confirms the symmetrical nature of the molecule, with distinct signals expected for each unique carbon environment. oregonstate.edu The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the carbonyl group.

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 200-210 ppm, is characteristic of a ketone.

Quaternary Carbons (C2/C6): The two equivalent carbons bearing the gem-dimethyl groups are expected to appear in the 70-80 ppm range, influenced by the adjacent ether oxygen.

Methylene Carbons (C3/C5): The two equivalent methylene carbons adjacent to the carbonyl group would likely resonate around 40-55 ppm.

Methyl Carbons (-CH₃): The four equivalent methyl groups are expected to produce a single signal in the aliphatic region, typically around 25-30 ppm.

2D NMR: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be used to confirm assignments. An HSQC experiment would correlate the proton signal for the methylene groups with the corresponding carbon signal. HMBC spectra would show long-range couplings, for instance, between the methyl protons and the quaternary carbons (C2/C6) as well as the adjacent methylene carbons (C3/C5), and between the methylene protons and the carbonyl carbon, cementing the structural assignment.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 2.40 | Singlet | -CH₂- (C3-H, C5-H) |

| ¹H | ~ 1.30 | Singlet | -CH₃ (C2, C6 methyls) |

| ¹³C | ~ 208 | - | C=O (C4) |

| ¹³C | ~ 75 | - | C(CH₃)₂ (C2, C6) |

| ¹³C | ~ 50 | - | -CH₂- (C3, C5) |

| ¹³C | ~ 28 | - | -CH₃ (C2, C6 methyls) |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govlibretexts.org The FT-IR spectrum of this compound is dominated by absorptions corresponding to its ketone and alkane-like features.

The most prominent and diagnostic absorption band is due to the stretching vibration of the carbonyl group (C=O). For a saturated six-membered ring ketone, this band is expected to be strong and sharp, appearing around 1715 cm⁻¹. msu.edu

Other significant absorptions include:

C-H Stretching: Bands in the 2850-3000 cm⁻¹ region resulting from the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups. libretexts.org

C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are expected in the fingerprint region, roughly between 1350 cm⁻¹ and 1470 cm⁻¹. libretexts.org A band characteristic of the gem-dimethyl group may appear as a doublet around 1365-1385 cm⁻¹.

C-O Stretching: A strong band corresponding to the C-O-C stretch of the tetrahydropyran (B127337) ring is expected in the 1250-1050 cm⁻¹ region.

Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibration |

| 2850 - 3000 | Medium-Strong | C-H Stretch (sp³ alkane) |

| ~ 1715 | Strong, Sharp | C=O Stretch (ketone) |

| 1350 - 1470 | Medium | C-H Bend (alkane) |

| 1050 - 1250 | Strong | C-O Stretch (ether) |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. msu.edulibretexts.org The chromophore present in this compound is the isolated carbonyl group of the ketone.

Saturated ketones typically exhibit a weak absorption band in the UV region corresponding to a forbidden n→π* (non-bonding to anti-bonding pi orbital) electronic transition. upi.edu For this compound, this absorption maximum (λ_max) is expected to occur in the range of 270-300 nm. The low intensity (low molar absorptivity, ε) of this band is a hallmark of the n→π* transition in simple ketones. A much stronger π→π* transition would occur at a shorter wavelength, likely below 200 nm, which is outside the range of standard UV-Vis spectrophotometers. msu.edu

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. msu.edu

For this compound (C₉H₁₆O₂), the molecular weight is 156.22 g/mol . calpaclab.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 156.

The fragmentation of cyclic ketones is often driven by alpha-cleavage, which is the breaking of a bond adjacent to the carbonyl group. Key predicted fragments for this compound would include:

Loss of a methyl radical (•CH₃): A peak at m/z = 141, resulting from the cleavage of a methyl group from the C2 or C6 position. This is often a very favorable fragmentation pathway for t-butyl groups.

Alpha-Cleavage: Cleavage of the C3-C4 bond or C4-C5 bond, followed by further rearrangements, can lead to characteristic fragments. A common pathway involves the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if an abstractable gamma-hydrogen were available, though this is less straightforward in this specific ring structure. A more likely alpha-cleavage would result in the loss of CO, leading to a fragment at m/z = 128.

A very prominent peak is often observed at m/z = 58 or 83, resulting from cleavage of the ring.

High-Resolution Mass Spectrometry (HRMS) would provide the highly accurate mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₉H₁₆O₂. The calculated exact mass would be used to confirm the compound's identity.

While no specific crystal structure for this compound was found in the searched literature, this technique would be invaluable for its complete structural characterization. It is expected that the tetrahydropyran ring would adopt a chair conformation to minimize steric strain between the bulky gem-dimethyl groups. X-ray analysis would confirm this conformation and provide precise measurements for all geometric parameters, including the puckering of the ring and the bond angles around the sp²-hybridized carbonyl carbon versus the sp³-hybridized carbons.

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is highly sensitive to the stereochemistry of a molecule. A compound must be chiral (lack an improper axis of rotation, including a plane of symmetry or a center of inversion) to exhibit a CD spectrum.

This compound is an achiral molecule due to the presence of a plane of symmetry that bisects the O1, C4, and C=O bond. Therefore, it will not be active in circular dichroism spectroscopy and will not produce a CD spectrum.

Theoretical and Computational Studies

The theoretical and computational analysis of this compound provides significant insights into its molecular structure, electronic properties, and dynamic behavior. These studies are crucial for understanding the fundamental characteristics that govern its reactivity and interactions.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable geometric configuration and to analyze its electronic properties.

Geometry Optimization: DFT calculations, often utilizing basis sets such as B3LYP/6-311G(d,p), are performed to find the minimum energy structure of the molecule. mdpi.comresearchgate.net These calculations typically start with an initial guess of the molecular geometry and iteratively solve the Kohn-Sham equations until a self-consistent field (SCF) is achieved and the forces on the atoms are minimized. The optimized geometry provides precise information on bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: The electronic structure of this compound can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. eurjchem.com A smaller gap generally implies higher reactivity.

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| NBO Charges | Atomic charges calculated using the Natural Bond Orbital method. | Describes the electron distribution across the molecule. |

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.gov These simulations provide a detailed view of the dynamic behavior of this compound, including its conformational changes and interactions with its environment. nih.gov

MD simulations begin by defining an initial set of positions and velocities for all atoms in the system. libretexts.org The forces acting on each atom are then calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. libretexts.org This process generates a trajectory that describes how the positions and velocities of the atoms evolve. libretexts.org

For this compound, MD simulations can reveal:

Conformational Dynamics: The molecule can adopt various conformations due to the flexibility of the oxane ring. MD simulations can map the energy landscape of these conformations and determine the most populated states.

Solvation Effects: By including solvent molecules in the simulation box, it is possible to study how the compound interacts with different solvents. This is crucial for understanding its solubility and behavior in solution.

Intermolecular Interactions: MD can be used to simulate the interaction of this compound with other molecules, such as biological macromolecules or other chemical species. This can provide insights into potential binding modes and affinities.

| Simulation Parameter | Description |

| Force Field | A set of empirical potential energy functions used to calculate the forces between atoms. |

| Time Step | The interval at which the equations of motion are integrated. Typically on the order of femtoseconds. |

| Ensemble | The statistical ensemble (e.g., NVT, NPT) that defines the thermodynamic conditions of the simulation. |

| Simulation Length | The total time duration of the simulation, which needs to be long enough to sample the relevant molecular motions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a specific chemical property. researchgate.netnih.gov While direct QSAR studies on this compound are not extensively reported in publicly available literature, the principles of QSAR can be applied to understand its potential activities.

A QSAR study typically involves the following steps:

Data Set Collection: A set of compounds with known activities is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: A mathematical relationship between the descriptors and the activity is established using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. mdpi.comarxiv.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. researchgate.net

For a compound like this compound, a QSAR model could potentially predict properties such as its antioxidant capacity, its interaction with specific enzymes, or its environmental fate, based on its structural features. The development of such a model would require a dataset of structurally similar compounds with measured activities.

| QSAR Component | Description |

| Dependent Variable | The biological activity or property to be predicted. |

| Independent Variables | Molecular descriptors that characterize the chemical structure. |

| Regression Method | The statistical technique used to build the model. |

| Validation Metrics | Statistical parameters (e.g., R², Q²) used to evaluate the model's performance. |

Chemical Reactivity and Mechanistic Investigations of 2,2,6,6 Tetramethyloxan 4 One

Reaction Pathways Involving the Carbonyl Group

The carbonyl group is a key feature of 2,2,6,6-Tetramethyloxan-4-one, and its reactivity is central to many of the compound's chemical transformations. The carbon-oxygen double bond is polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. nptel.ac.in This polarity makes the carbonyl carbon susceptible to attack by nucleophiles. nptel.ac.inmsu.edu

Nucleophilic Addition Mechanisms

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. libretexts.org In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.com The reaction can be promoted by either basic or acidic conditions. libretexts.org Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon. libretexts.org In an acidic medium, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile. khanacademy.org

The general mechanism involves the nucleophile forming a new bond with the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³. libretexts.org The electrons from the pi bond of the carbonyl group move to the oxygen atom, creating a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is protonated to form an alcohol. libretexts.org

Due to the presence of the carbonyl group, this compound can undergo nucleophilic addition reactions. cymitquimica.com The rate of these reactions can be influenced by the presence of electron-withdrawing groups, which would enhance the positive charge on the carbonyl carbon. nptel.ac.in

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Condensation reactions are a class of reactions in which two molecules combine to form a larger molecule, with the loss of a small molecule such as water. Aldehydes and ketones undergo condensation reactions with various nucleophiles. savemyexams.com

With nitrogen nucleophiles, such as primary or secondary amines, this compound can form products like enamines. For instance, the reaction with aliphatic amines can lead to the formation of enamines at the exocyclic position. beilstein-journals.org The reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic test for aldehydes and ketones, resulting in the formation of a colored precipitate, a dinitrophenylhydrazone. savemyexams.com

Condensation reactions with carbon nucleophiles, such as in the aldol (B89426) condensation, are also possible. youtube.com In an intramolecular aldol condensation, a molecule containing two carbonyl groups can react with itself to form a cyclic product. youtube.comkhanacademy.org The reaction is typically base-catalyzed, involving the formation of an enolate which then acts as a nucleophile. youtube.comyoutube.com

Transformations of the Tetrahydropyranone Ring System

The tetrahydropyranone ring is a stable heterocyclic system, but it can undergo transformations under specific reaction conditions.

Ring-Opening Reactions under Specific Conditions

The tetrahydropyran (B127337) ring can be opened under certain conditions. For example, some tetrahydropyran derivatives can undergo ring-opening reactions when treated with samarium(II) iodide. acs.org In other cases, ring-opening can be achieved through nickel-catalyzed cross-coupling reactions, which can proceed with inversion of stereochemistry at the reaction center. escholarship.org The presence of certain functional groups can facilitate these ring-opening reactions. For example, a lactone, which is a cyclic ester, can undergo ring-opening upon reaction with a reducing agent. youtube.com

Rearrangement Reactions of the Oxane Core

Rearrangement reactions involve the modification of the carbon skeleton or functional groups within a molecule. mvpsvktcollege.ac.inbyjus.com Several types of rearrangement reactions are known for cyclic systems. For example, the Tiffeneau–Demjanov rearrangement can be used for the synthesis of five, six, and seven-membered rings. berhamporegirlscollege.ac.in The Beckmann rearrangement converts an oxime into an amide. byjus.comlibretexts.org This reaction is used industrially in the synthesis of caprolactam, the precursor to nylon 6. byjus.com The Wolff rearrangement involves the conversion of an α-diazocarbonyl compound into a ketene. berhamporegirlscollege.ac.inlibretexts.org

In the context of the oxane core, Lewis acid-catalyzed rearrangements of seven-membered cyclic acetals can lead to the formation of tetrahydropyrans. beilstein-journals.org

Catalyzed Reactions of this compound

Catalysts can be used to promote various reactions of this compound. For example, acid-catalyzed elimination of methanol (B129727) from a related compound, 2,4-dimethoxytetrahydropyran, has been reported. cdnsciencepub.com Transition metal catalysts, such as those based on nickel, palladium, and platinum, are used in hydrogenation reactions of related piperidone compounds.

Copper/TEMPO (2,2,6,6-tetramethylpiperidinyloxyl) systems are effective catalysts for the aerobic oxidation of alcohols. nih.gov In these reactions, a dinuclear copper complex can activate oxygen to form reactive intermediates that facilitate the oxidation process. nih.gov Gold(I) complexes have also been used in enantioselective tandem cycloisomerization/nucleophilic addition reactions. dicp.ac.cn Furthermore, metallaphotoredox catalysis, combining a photocatalyst with a transition metal catalyst, has emerged as a powerful tool for C-C bond formation reactions. nih.gov

Below is a table summarizing some of the catalyzed reactions involving related tetrahydropyran structures.

| Catalyst System | Reaction Type | Substrate Type | Product Type | Reference |

| Lewis Acid (TMSOTf) | Silyl-Prins Cyclization | Silane and Aldehyde | cis-2,6-disubstituted tetrahydropyran | beilstein-journals.org |

| Rh(III) | Domino Coupling | 2-phenylpyridines and oxabicyclic alkenes | 2-naphthalene derivative | beilstein-journals.org |

| Ni(0) | Ring-opening/cyclization | Heterobicyclic alkenes and alkyl propiolates | Coumarin derivatives | beilstein-journals.org |

| Gold(I) Complex | Enantioselective Cyclization/Nucleophilic Addition | Enones and Indoles | Substituted cyclic compounds | dicp.ac.cn |

| Cobalt/Photocatalyst | Reductive Allylation | Aldehydes | Homoallylic alcohols | nih.gov |

Acid-Catalyzed Transformations

There is limited specific information available regarding the acid-catalyzed transformations starting from this compound. The compound itself can be synthesized via the acid-catalyzed cyclization of precursors derived from the self-condensation of acetone (B3395972). For instance, the condensation of acetone can lead to phorone (2,6-dimethylhepta-2,5-dien-4-one), which is an acyclic isomer. wikipedia.org The cyclization of related intermediates like semiphorone can yield the 2,2,6,6-tetramethylpyran-4-one ring system. mdpi.com

However, reactions where this compound serves as the starting material in acid-catalyzed processes are not well-documented. Generally, acid catalysis can promote reactions such as enolization, aldol-type condensations, or rearrangements. For a sterically hindered ketone like this compound, acid-catalyzed enolization would be the initial step for many potential transformations, though subsequent reactions may be inhibited by the bulky gem-dimethyl groups flanking the carbonyl.

Organocatalytic Applications in Stereoselective Reactions

The application of this compound as a substrate in organocatalytic stereoselective reactions is not specifically described in the available literature. Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of carbonyl compounds. rsc.orgyoutube.comscienceopen.com Key strategies include the formation of chiral enamines or iminium ions to facilitate a wide range of stereoselective transformations. mdpi.com

For ketones, organocatalytic methods have been successfully applied to achieve highly stereoselective Michael additions, α-aminations, and α-hydroxylations. rsc.orgnih.gov These reactions typically proceed through a transient enamine intermediate formed between the ketone and a chiral secondary amine catalyst, such as a proline derivative. The steric and electronic properties of the ketone substrate are crucial for reactivity and selectivity. The significant steric hindrance presented by the four methyl groups in this compound likely poses a substantial challenge for the formation of the necessary enamine intermediate and for the subsequent approach of an electrophile, which may explain the absence of specific examples in published research. While general principles for the organocatalytic activation of cyclic ketones are well-established, their direct application to this particular hindered ketone has not been reported.

Metal-Catalyzed Processes

Specific examples of metal-catalyzed processes utilizing this compound as a substrate are sparse in the chemical literature. In broader terms, metal catalysis is widely used for transformations of ketones, including reductions, oxidations, and α-functionalizations like α-arylation. nih.govnih.gov

For instance, the catalytic reduction of the carbonyl group is a fundamental transformation. The nitrogen analogue of the target molecule, 2,2,6,6-tetramethyl-4-piperidone, can be reductively aminated using transition metal catalysts like nickel, palladium, or platinum. This suggests that the carbonyl group of this compound could potentially be reduced to the corresponding alcohol under similar metal-catalyzed hydrogenation conditions.

Another important class of reactions is the metal-catalyzed α-arylation of ketones, which typically involves palladium or copper catalysts to form a carbon-carbon bond between the α-position of the ketone and an aryl group. nih.govthieme-connect.de The reaction proceeds via the formation of a metal enolate. The feasibility of such a reaction with this compound would depend on the ability to form the corresponding metal enolate, a process that could be sterically hindered. A patent has described a reaction involving a complex derivative, 4-[(4-Bromophenyl)(2,2,6,6-tetramethyltetrahydro-4H-pyran-4-ylidene)methyl]-2-chlorophenol, indicating that the core structure can be part of more complex molecular architectures used in synthesis. google.com.na However, direct metal-catalyzed transformations on the parent ketone are not detailed.

Applications of 2,2,6,6 Tetramethyloxan 4 One in Advanced Organic Synthesis

2,2,6,6-Tetramethyloxan-4-one as a Building Block for Complex Molecules

This compound, a heterocyclic compound featuring a pyran ring, serves as a versatile starting material in the synthesis of more complex molecular architectures. cymitquimica.comgoogle.comgoogle.com Its inherent structural features, including a ketone functional group and gem-dimethyl groups, provide a platform for a variety of chemical transformations. These characteristics make it a valuable building block in organic synthesis, enabling the construction of intricate molecules with potential applications in various fields.

Synthesis of Spirocyclic Systems

Spirocycles, organic compounds characterized by at least two rings connected by a single shared atom, are prevalent in many natural products and possess a wide array of biological activities. unimi.it The synthesis of these three-dimensionally complex structures presents a significant challenge for organic chemists. unimi.it this compound can serve as a precursor for the generation of spirocyclic frameworks. Methodologies for constructing spirocycles often involve key reactions such as cycloadditions ([2+2], [4+2], and [2+2+2]), Claisen rearrangement, Grignard addition, and Fischer indolization. researchgate.net The development of efficient synthetic routes to spiro compounds is an active area of research, with applications in drug discovery and materials science. researchgate.netnih.gov

For instance, hypervalent iodine reagents have emerged as powerful tools for the synthesis of spirocyclic scaffolds through dearomatization processes. beilstein-journals.org These reagents offer a less toxic alternative to heavy metals in organic synthesis. beilstein-journals.org The synthesis of spiro β-lactams has been achieved through the oxidative dearomatization of p-substituted phenols using phenyliodine diacetate (PIDA). beilstein-journals.org

Table 1: Selected Methods for Spirocycle Synthesis

| Method | Key Reagents/Conditions | Type of Spirocycle Formed |

|---|---|---|

| Oxidative Dearomatization | PIDA, Copper(II) sulfate (B86663) pentahydrate, DMAP | Spiro β-lactams |

| Knoevenagel/Michael/Cyclization | Ionic liquid catalyst, Microwave irradiation | Various spiro compounds |

| Olefin Metathesis | Grubbs or Hoveyda-Grubbs catalysts | Aza- and Oxa-spirocycles |

Precursor for Nitrogen-Containing Heterocycles (e.g., Piperidines)

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of pharmaceuticals and biologically active compounds. openmedicinalchemistryjournal.com this compound can be utilized as a starting material for the synthesis of nitrogenous heterocycles, most notably piperidines. The transformation typically involves the reductive amination of the ketone functionality. google.com

This process involves reacting this compound with an amine in the presence of a reducing agent and a catalyst. ontosight.ai Common catalysts for this reaction include platinum, palladium, or nickel. google.com The reaction can be carried out in the absence of a solvent or with a minimal amount of water, which simplifies the purification process. google.com A variety of primary and secondary amines can be used, leading to a diverse range of substituted piperidines. google.comontosight.ai These piperidine (B6355638) derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com

Table 2: Synthesis of Piperidines from this compound

| Amine | Catalyst | Product |

|---|---|---|

| Ammonia | Reducing agent | 4-Amino-2,2,6,6-tetramethylpiperidine |

| Primary Amines | Hydrogen, Hydrogenation catalyst | N-Substituted-4-amino-2,2,6,6-tetramethylpiperidines |

| Secondary Amines | Hydrogen, Hydrogenation catalyst | 4-(Dialkylamino)-2,2,6,6-tetramethylpiperidines |

Role in Natural Product Synthesis

The synthesis of natural products is a significant driver of innovation in organic chemistry, often leading to the development of new synthetic methods and reagents. nih.gov While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in readily available literature, its role as a precursor to complex heterocyclic systems suggests its potential utility in this field. The tetralone subunit, a related structural motif, is found in a variety of bioactive natural products, and its synthesis is a key focus in natural product chemistry. semanticscholar.org The ability to construct complex scaffolds from simpler building blocks like this compound is a cornerstone of natural product synthesis. mdpi.comorgsyn.org

Design and Synthesis of Derivatives for Specific Research Purposes

The modification of existing molecular scaffolds is a common strategy in chemical research to fine-tune properties for specific applications. This compound provides a versatile platform for the design and synthesis of a wide array of derivatives.

Scaffold for Drug Discovery and Medicinal Chemistry Research

The search for novel therapeutic agents is a primary focus of medicinal chemistry. openaccessjournals.com Heterocyclic compounds, including those derived from this compound, are of immense importance in this field. openmedicinalchemistryjournal.com The piperidine ring, readily accessible from this compound, is a privileged structure in drug design. frontiersin.org

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships (SAR), a critical aspect of drug discovery. openaccessjournals.com By systematically modifying the structure of the parent compound, chemists can investigate how these changes affect biological activity. The development of novel 1,2,4-oxadiazole (B8745197) derivatives, for example, has been a fruitful area of research in the quest for new drugs. nih.gov The unique three-dimensional structure of spirocycles, which can be synthesized from precursors like this compound, is increasingly being utilized in drug discovery to access novel chemical space. researchgate.net

Precursors for Polyfluorinated Compounds

The introduction of fluorine into organic molecules can have a profound impact on their physical, chemical, and biological properties. nih.gov This has led to a surge of interest in the synthesis of polyfluorinated compounds for applications in medicinal chemistry and materials science. nih.govsoton.ac.uk this compound can serve as a starting point for the synthesis of polyfluorinated derivatives.

The high electrophilicity of polyfluorinated carbonyl compounds allows for their reaction with various nucleophiles to create new carbon-carbon and carbon-heteroatom bonds. ineosopen.org For example, 2-aryl-6-polyfluoroalkyl-4-pyrones have been synthesized and utilized as building blocks for the construction of fluorinated azaheterocycles. mdpi.com The synthesis of polyfluorinated alkanes and carbohydrates has also been an active area of research, with these compounds exhibiting unique properties such as high thermal stability and altered lipophilicity. soton.ac.ukresearchgate.net A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks has been developed, showcasing the utility of fluorinated scaffolds in creating diverse chemical libraries. chemrxiv.org

Utilization in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, this compound and its derivatives are valuable precursors for the synthesis of novel polymers with tailored properties. The rigid, sterically hindered structure of the tetramethyloxane ring can be incorporated into polymer backbones to enhance thermal stability and other physical characteristics.

One significant application is in the development of polymers derived from bio-based monomers. For example, lignin-derived monomers have been used to create both thermoplastics and thermoset polymers. nih.gov The synthesis often involves the polymerization of functionalized monomers through techniques like solution and emulsion polymerization to produce homo- and copolymers with a range of thermal properties. nih.gov

The compound can also serve as a building block for more complex polymer architectures. For instance, it can be a precursor to α,ω-diene functionalized monomers for acyclic diene metathesis (ADMET) polymerization. d-nb.info This method allows for the precise construction of polymers with specific functional groups in the main chain. d-nb.info

Furthermore, derivatives of this compound can be used in the synthesis of specialty polymers like poly(2,6-dimethyl-1,4-phenylene oxide)s (PPOs). By incorporating DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)-containing diols derived from related structures, new PPO polymers with enhanced thermal stability and flame retardancy can be achieved through oxidative coupling polymerization. mdpi.com

The table below outlines key polymerization methods and the resulting polymer types involving precursors related to this compound.

| Polymerization Technique | Monomer Type/Precursor | Resulting Polymer Type | Key Properties/Applications |

| Radical Polymerization | Lignin-derived vinyl monomers. nih.gov | Thermoplastics and Thermosets. nih.gov | Bio-based materials with a wide range of thermal properties. nih.gov |

| Acyclic Diene Metathesis (ADMET) | α,ω-diene functionalized monomers. d-nb.info | Polymers with functional groups in the main chain. d-nb.info | Precisely controlled polymer structures. d-nb.info |

| Oxidative Coupling Polymerization | 2,6-dimethylphenol and DOPO-containing bisphenols. mdpi.com | DOPO-containing Poly(2,6-dimethyl-1,4-phenylene oxide)s (PPOs). mdpi.com | Enhanced thermal stability and flame retardancy. mdpi.com |

| Polycondensation | Diphenolic monomers derived from L-tyrosine. researchgate.net | Polycarbonates, Polyarylates. researchgate.net | Biodegradable polymers for biomedical applications. researchgate.net |

Future Research Directions and Emerging Trends for 2,2,6,6 Tetramethyloxan 4 One

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure derivatives of 2,2,6,6-Tetramethyloxan-4-one is a key area for future research, as chirality is crucial for applications in pharmaceuticals and materials science. The steric hindrance posed by the four methyl groups presents a significant challenge, making the development of effective asymmetric methods a priority.

Future efforts will likely focus on:

Organocatalysis : The use of small chiral organic molecules as catalysts is a promising green and efficient strategy. Catalysts like proline and its derivatives, or chiral phosphoric acids, could be employed to facilitate asymmetric aldol (B89426) or Michael reactions to construct the pyranone ring with high enantioselectivity. researchgate.netrsc.org Research into bifunctional organocatalysts that can activate both the nucleophile and electrophile in a stereocontrolled manner is a particularly promising avenue. oatext.com

Biocatalysis : Enzymes, such as imine reductases (IREDs) and alcohol dehydrogenases, offer high selectivity under mild conditions. researchgate.netduke.edu The reductive amination of this compound using engineered IREDs could produce chiral amines, which are valuable synthetic intermediates. duke.edu The discovery and engineering of enzymes that can tolerate sterically demanding substrates like this compound will be a critical step. duke.edu

Chiral Auxiliaries : The temporary incorporation of a chiral auxiliary to guide the stereochemical outcome of a reaction is a well-established strategy. Developing new auxiliaries that are effective for hindered ketones and can be easily cleaved and recycled will be an important research direction.

| Catalyst Type | Potential Reaction | Key Advantages | Research Focus |

| Organocatalysts | Asymmetric Aldol/Michael | Metal-free, environmentally benign, high enantioselectivity. researchgate.netmdpi.com | Development of catalysts for sterically hindered substrates. |

| Biocatalysts (Enzymes) | Asymmetric Reduction/Amination | High stereoselectivity, mild reaction conditions. researchgate.netduke.edu | Enzyme engineering for improved substrate scope and stability. duke.edu |

| Chiral Auxiliaries | Stereocontrolled Alkylation | Reliable stereochemical control, established methodology. | Design of easily cleavable and recyclable auxiliaries. |

Exploration of Advanced Catalytic Systems

Beyond asymmetric synthesis, advanced catalytic systems are being explored to create derivatives of this compound with novel functionalities. The inert nature of the C-H bonds and the steric hindrance of the molecule necessitate the development of highly active and selective catalysts.

Emerging trends include:

Transition Metal Catalysis : Palladium, rhodium, and iridium complexes are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netnih.gov Future research will likely focus on the C-H activation of the pyranone ring to introduce new substituents directly. This approach avoids the need for pre-functionalized starting materials, making syntheses more atom-economical. acs.org The development of ligands that can operate effectively with sterically hindered substrates will be crucial. nih.gov

Photoredox Catalysis : This technique uses light to initiate catalytic cycles, often enabling unique transformations under mild conditions. The application of photoredox catalysis could open new pathways for the functionalization of the this compound scaffold.

Dual Catalysis : Combining two different types of catalysts (e.g., a transition metal and an organocatalyst) can enable reactions that are not possible with either catalyst alone. This synergistic approach could be used to develop novel transformations of this compound.

| Catalysis Type | Target Transformation | Potential Benefits |

| Transition Metal | C-H Functionalization, Cross-Coupling | High efficiency, direct functionalization, atom economy. acs.orgnih.gov |

| Photoredox | Radical-based transformations | Mild conditions, novel reactivity patterns. |

| Dual Catalysis | Multi-component reactions | Access to complex molecules in a single step, synergistic effects. |

Applications in Supramolecular Chemistry and Host-Guest Systems

The rigid, well-defined three-dimensional structure of the this compound scaffold makes it an intriguing building block for supramolecular chemistry. mdpi.com This field focuses on creating large, ordered structures from smaller molecular components held together by non-covalent interactions. rsc.org

Future research directions in this area include:

Macrocycle Synthesis : Incorporating the tetrahydropyran (B127337) unit into larger macrocyclic structures can lead to molecules with pre-organized cavities capable of selective guest binding. mdpi.comacs.org These macrocycles could find applications as synthetic receptors or sensors. tue.nl

Host-Guest Complexes : The pyranone ring itself, or derivatives thereof, could act as a guest molecule, forming inclusion complexes with larger host molecules like cyclodextrins or calixarenes. rsc.orgoatext.com Such complexation can alter the physicochemical properties of the guest, for example, by increasing its solubility or stability. oatext.com The sterically hindered nature of the tetramethyl groups could lead to highly specific and shape-selective binding.

Functional Materials : The self-assembly of derivatives of this compound could lead to the formation of new materials with interesting properties, such as liquid crystals or porous organic frameworks. fau.denih.gov The ability to functionalize the ketone group provides a handle for tuning the intermolecular interactions that govern the self-assembly process. tue.nl

| Supramolecular Application | Role of this compound | Potential Outcome |

| Macrocycles | Rigid scaffold component | Receptors with shape-selective binding cavities. mdpi.comacs.org |

| Host-Guest Chemistry | Guest molecule | Enhanced stability, solubility, and controlled release. oatext.commdpi.com |

| Functional Materials | Self-assembling building block | Liquid crystals, porous materials, smart materials. fau.denih.gov |

Integration into Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a major trend in modern chemical manufacturing. mdpi.commdpi.com These technologies offer significant advantages in terms of safety, efficiency, reproducibility, and scalability, which are highly relevant for the synthesis of this compound and its derivatives.

Key areas of development are:

Flow Chemistry : Performing reactions in a continuous flow system allows for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.comgoogle.com This can lead to higher yields, improved selectivity, and safer handling of hazardous intermediates. google.com The synthesis of this compound, which may involve exothermic steps or unstable intermediates, could greatly benefit from the enhanced heat and mass transfer in flow reactors.

Automated Synthesis Platforms : Robotic systems can perform multi-step syntheses and purifications with minimal human intervention. mdpi.com This technology is particularly valuable for creating libraries of derivatives for drug discovery or materials screening. tue.nlmdpi.com An automated platform could be used to rapidly synthesize a wide range of this compound derivatives by varying the starting materials and reagents. mdpi.com

| Technology | Key Advantage | Application to this compound |

| Flow Chemistry | Enhanced safety, control, and scalability. mdpi.comgoogle.com | Safer and more efficient production, rapid optimization. |

| Automated Synthesis | High-throughput synthesis, rapid library generation. mdpi.com | Accelerated discovery of new derivatives with desired properties. tue.nl |

Advanced Spectroscopic Studies for In Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming increasingly important tools for chemical research and development.

Future research will leverage techniques such as:

In Situ NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. fau.de By using a flow-through NMR cell or placing an NMR-compatible reactor directly in the spectrometer, chemists can monitor the concentrations of reactants, intermediates, and products as a reaction proceeds. This can provide invaluable insights into the reaction pathway for the synthesis or derivatization of this compound.

Raman Spectroscopy : This technique is highly sensitive to the vibrational modes of molecules and is particularly well-suited for monitoring reactions in solution and the solid state. acs.org In situ Raman spectroscopy can be used to follow the progress of a reaction, identify different polymorphic forms during crystallization, and provide information about molecular interactions. rsc.org

Infrared (IR) Spectroscopy : Similar to Raman, IR spectroscopy probes molecular vibrations and can be used for in situ reaction monitoring, often through the use of fiber-optic probes.

| Spectroscopic Technique | Information Gained | Application |

| In Situ NMR | Structural information, species concentration. fau.de | Elucidation of reaction mechanisms, kinetic analysis. |

| In Situ Raman | Vibrational modes, polymorphism, concentration. acs.org | Monitoring reaction progress and crystallization. rsc.org |

| In Situ IR | Functional group analysis, concentration. | Real-time tracking of reactants and products. |

Computational-Guided Design of New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to predict the properties of molecules and guide experimental work. Density Functional Theory (DFT) and other computational methods will play a crucial role in designing new derivatives of this compound with tailored properties.

Key applications of computational modeling include:

Predicting Reaction Outcomes : DFT calculations can be used to model reaction pathways and predict the feasibility and stereochemical outcome of a proposed synthesis. This can save significant experimental effort by identifying the most promising synthetic routes before they are attempted in the lab.

Conformational Analysis : The three-dimensional shape of a molecule is critical to its function. Computational methods can be used to determine the most stable conformations of this compound and its derivatives, providing insights into their potential interactions with other molecules.

Designing for Function : By calculating properties such as electronic structure, dipole moment, and binding affinity, researchers can design new derivatives with specific desired characteristics. For example, computational screening could identify derivatives with optimal properties for use as ligands in catalysis or as building blocks for supramolecular assemblies.

| Computational Method | Application | Benefit |

| DFT Calculations | Mechanism and stereochemistry prediction. | Rational design of synthetic routes, saving time and resources. |

| Conformational Analysis | Determination of stable molecular shapes. | Understanding structure-activity relationships. |

| Molecular Docking | Prediction of binding to target proteins/receptors. | Design of potential new therapeutic agents. |

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity and purity of 2,2,6,6-Tetramethyloxan-4-one?

- Methodological Answer :

- Spectroscopic Analysis : Use -NMR and -NMR to identify characteristic peaks. For example, the ketone group (C=O) in the oxane ring typically resonates at ~207 ppm in -NMR, while methyl groups (2,2,6,6-tetramethyl substitution) show distinct splitting patterns in -NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak (e.g., [M+H] at m/z 184.1463 for CHO) and rule out impurities .

- Chromatographic Purity : Perform HPLC or GC analysis with a polar stationary phase (e.g., C18 column) to assess purity ≥97%, as commercial samples often report this threshold .

Q. What are the standard synthetic routes for preparing this compound in laboratory settings?

- Methodological Answer :

- Cyclization of Precursors : React 2,2,6,6-tetramethyl-4-piperidinol with oxidizing agents (e.g., Jones reagent) under controlled acidic conditions to form the ketone .